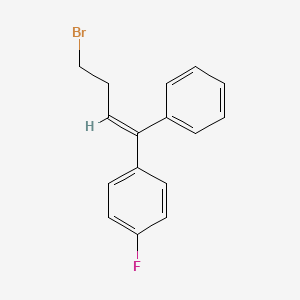

1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene is a useful research compound. Its molecular formula is C16H14BrF and its molecular weight is 305.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene, with the CAS number 85375-29-7, is a compound that serves as an intermediate in the synthesis of pharmaceutical agents, particularly as an impurity in Pimozide, a medication used for treating schizophrenia and Tourette syndrome. Understanding its biological activity is crucial for assessing its safety and efficacy in therapeutic applications.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₄BrF |

| Molecular Weight | 305.18 g/mol |

| Appearance | Yellow Oil |

| Solubility | DCM, Diethyl Ether, Methanol |

| Applications | Intermediate in drug synthesis |

This compound's structure includes a brominated phenyl group and a fluorinated phenyl group, which may influence its biological interactions.

Cytotoxicity Studies

Research indicates that compounds with similar structures can exhibit cytotoxic effects. For instance, studies on brominated phenyl compounds have demonstrated their potential to induce apoptosis in cancer cells. A notable study reported that certain brominated derivatives showed significant cytotoxicity against human cancer cell lines, suggesting that this compound may possess similar properties.

Enzyme Inhibition

The presence of fluorine and bromine in the structure may enhance the compound's ability to inhibit specific enzymes. For example, fluorinated compounds are often explored for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase is a therapeutic target for treating hyperpigmentation disorders.

Case Studies

Several case studies have explored the biological effects of structurally similar compounds:

- Tyrosinase Inhibition : A study investigated the inhibitory effects of fluorinated piperazine derivatives on tyrosinase from Agaricus bisporus. The results indicated that these derivatives could effectively inhibit enzyme activity with low IC50 values, showing promise for cosmetic applications in skin lightening treatments .

- Cytotoxic Effects : Another study focused on the cytotoxic effects of brominated phenyl compounds on various cancer cell lines. The findings suggested that these compounds could induce significant cell death at certain concentrations, highlighting their potential as anticancer agents .

Toxicological Profile

The toxicological profile of this compound has not been extensively documented; however, related compounds like 1-bromo-4-fluorobenzene have undergone various toxicity assessments:

| Study Type | Findings |

|---|---|

| Acute Oral Toxicity | LD50 values ranged from 2,200 to 3,800 mg/kg in rats . |

| Inhalation Studies | LC50 values around 18,000 mg/m³; symptoms included tremors and lethargy . |

These findings suggest that while the compound may have therapeutic potential, caution is warranted due to its toxicological properties.

Aplicaciones Científicas De Investigación

Biological Applications

Recent studies have highlighted the biological properties of 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene, indicating its potential in medicinal chemistry:

- Antitumor Activity: The compound has shown efficacy against various cancer cell lines, including hepatocellular carcinoma and leukemia.

- Antimicrobial Properties: Exhibits activity against certain bacterial strains.

- Anti-inflammatory Effects: Potentially useful in treating inflammatory disorders due to its biological activity .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cells. The research focused on the compound's ability to induce apoptosis in hepatocellular carcinoma cells, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Synthesis of Antimicrobial Agents

Another investigation explored the use of this compound as a precursor for synthesizing novel antimicrobial agents. The derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising antibacterial activity that warrants further development .

Applications in Drug Discovery

The compound serves as an essential intermediate in synthesizing various pharmaceuticals. Notably, it has been identified as a precursor in the synthesis of Desfluoro Pimozide, an antipsychotic medication. This highlights its relevance in drug discovery and development processes within medicinal chemistry .

Implications in Agrochemicals

In addition to pharmaceutical applications, this compound is also being investigated for its potential use in agrochemicals. Its ability to act as a building block for herbicides and pesticides could lead to the development of more effective agricultural chemicals .

Propiedades

IUPAC Name |

1-[(E)-4-bromo-1-phenylbut-1-enyl]-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrF/c17-12-4-7-16(13-5-2-1-3-6-13)14-8-10-15(18)11-9-14/h1-3,5-11H,4,12H2/b16-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAXPFIJBMXPLB-FRKPEAEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCCBr)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\CCBr)/C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.